Neocinchophen
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Neocinchophen can be synthesized through the esterification of 6-methyl-2-phenylquinoline-4-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Neocinchophen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties .
Scientific Research Applications
Neocinchophen has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Used in the treatment of gout and rheumatic fever due to its analgesic and uricosuric properties.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Neocinchophen exerts its effects by inhibiting the synthesis of uric acid, thereby reducing its accumulation in the body. It targets enzymes involved in the purine metabolism pathway, leading to decreased production of uric acid . Additionally, its analgesic properties are attributed to its ability to modulate pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cinchophen: An analog of neocinchophen with similar uricosuric and analgesic properties.
Salicylanilide: Another compound used in the treatment of rheumatic conditions.
Coumarin: Known for its anticoagulant properties and used in various medical applications.
Uniqueness
This compound is unique due to its dual action as both an analgesic and uricosuric agent, making it particularly effective in the treatment of gout and rheumatic fever . Its specific molecular structure allows for targeted inhibition of uric acid synthesis, distinguishing it from other similar compounds .
Properties
CAS No. |
485-34-7 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-22-19(21)16-12-18(14-7-5-4-6-8-14)20-17-10-9-13(2)11-15(16)17/h4-12H,3H2,1-2H3 |
InChI Key |
BUDBHJPMAKXMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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